molecular formula C13H15NO3 B2890069 Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate CAS No. 86826-96-2

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate

Cat. No.: B2890069
CAS No.: 86826-96-2
M. Wt: 233.267
InChI Key: LQFYFSOPRCBOMO-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylates, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, dihydropyridines are known to act on calcium channels, modulating their activity and affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar therapeutic uses.

    Nicardipine: Used in the treatment of hypertension and angina.

Uniqueness

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other dihydropyridines. Its benzyl group and hydroxyl functionality can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

benzyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12,15H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFYFSOPRCBOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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